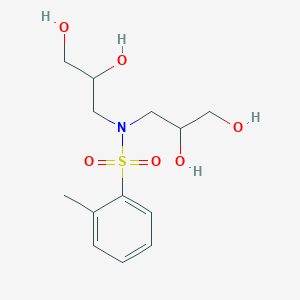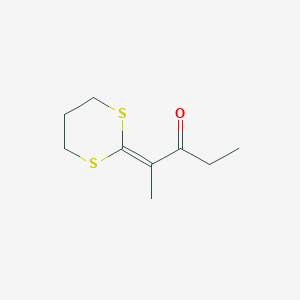
2-(1,3-Dithian-2-ylidene)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-ylidene)pentan-3-one is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly notable for its use in thioacetalization reactions, where it serves as a non-thiolic, odorless equivalent of propane-1,3-dithiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)pentan-3-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane derivative. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-ylidene)pentan-3-one undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, thioacetalization reactions are often carried out in the presence of p-dodecylbenzenesulfonic acid as a catalyst, either in water or under solvent-free conditions .
Major Products
The major products formed from these reactions include dithioacetals and other sulfur-containing derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(1,3-Dithian-2-ylidene)pentan-3-one has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Biology: Investigated for its potential use in biochemical studies involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithian-2-ylidene)pentan-3-one involves its ability to form stable thioacetal intermediates. These intermediates protect carbonyl groups from unwanted reactions, allowing for selective transformations in complex synthetic sequences . The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
- 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
Uniqueness
2-(1,3-Dithian-2-ylidene)pentan-3-one is unique due to its non-thiolic, odorless nature, making it a more convenient and user-friendly reagent compared to traditional thiols . Its high chemoselectivity and efficiency in thioacetalization reactions further distinguish it from similar compounds .
Properties
CAS No. |
136005-04-4 |
|---|---|
Molecular Formula |
C9H14OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)pentan-3-one |
InChI |
InChI=1S/C9H14OS2/c1-3-8(10)7(2)9-11-5-4-6-12-9/h3-6H2,1-2H3 |
InChI Key |
XHMYMBWWICOEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=C1SCCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

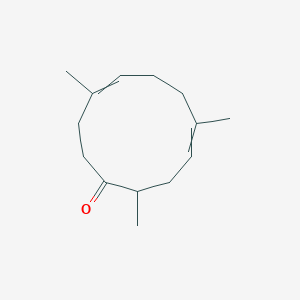
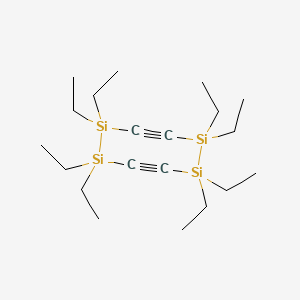
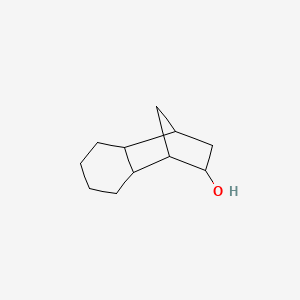
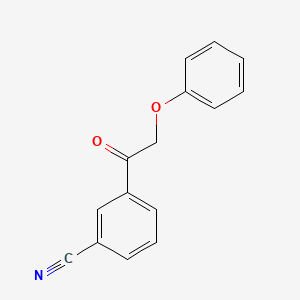
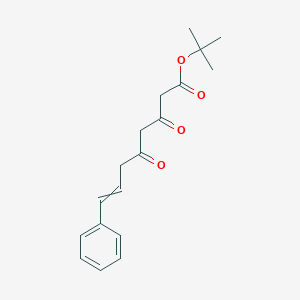
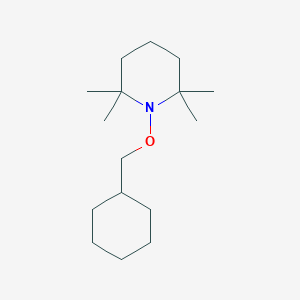
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
